molecular formula C19H26N4O B2783557 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1396679-92-7

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No. B2783557
CAS RN: 1396679-92-7
M. Wt: 326.444
InChI Key: DVSNSPLBRKHNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, also known as P7C3, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of neurodegenerative diseases. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center led by Dr. Steven McKnight. Since then, P7C3 has been the subject of numerous studies aimed at uncovering its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antifungal Activity

Imidazole derivatives have been extensively studied for their antifungal potential. In the case of our compound, researchers synthesized 15 new derivatives and evaluated their activity against various Candida strains. The most potent derivatives (3a–3d) displayed remarkable minimum inhibitory concentration (MIC) values (ranging from 0.78 µg/mL to 3.125 µg/mL) against Candida species. Notably, compound 3c exhibited antifungal activity comparable to ketoconazole, making it a promising candidate for further investigation .

Ergosterol Biosynthesis Inhibition

Ergosterol is a crucial component of fungal cell membranes. Imidazole-based compounds often interfere with ergosterol biosynthesis. In this context, the most active derivative (3c) was found to inhibit ergosterol production in Candida krusei. Docking studies confirmed its potential as an ergosterol biosynthesis inhibitor, suggesting a novel mechanism of action .

properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNSPLBRKHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.